![molecular formula C8H10N2O2 B2794270 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid CAS No. 1556315-73-1](/img/structure/B2794270.png)
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid is a nitrogen-containing heterocycle . It is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system has found use as a scaffold in drug research and agrochemicals .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid involves a 1,3-Dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and −3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid is represented by the Inchi Code: 1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid include a 1,3-Dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This reaction affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and −3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid include a molecular weight of 122.17 . It is a liquid at room temperature and should be stored in a dry environment .Applications De Recherche Scientifique
Inhibition of Hepatitis B Virus (HBV)
The compound has been identified as a potential inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, the lead compound 45, which is a derivative of this compound, was able to inhibit HBV DNA viral load when administered orally .
Use in Drug Research
The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo [1,5- a ]pyridine, has found use as a scaffold in drug research . It is a structural element of natural products and pharmaceutically active compounds .
Synthesis of Differentiated Diamides
The compound can be used in the preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo [1,5- a ]pyridine-2,6- and −3,6-dicarboxylic acids suitable for parallel synthesis . This process involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide .
Use in Library Synthesis
Within the medicinal chemistry program, this compound is considered for a diversity-oriented library synthesis around this scaffold . Specifically, the synthesis of differentiated diamides of 4,5,6,7-tetra-hydropyrazolo [1,5- a ]pyridine-2,6-dicarboxylic acid 1a and 4,5,6,7-tetrahydropyrazolo [1,5- a ]pyridine-3,6-di-carboxylic acid 1b .
Use in Synthetic Routes
Two principally distinct synthetic routes towards 4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine derivatives have been reported. One is based on the hydrogenation of pyrazolo [1,5-a]pyridines, and the other on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants .
Biochemical Pathways
The compound’s ability to inhibit Hepatitis B virus suggests it may interact with viral replication pathways .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h4-5,7H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTZOVYXLBVKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(=CC=N2)C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1556315-73-1 |
Source
|
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.